molecular formula C13H18O7 B7819660 Orcinol glucoside

Orcinol glucoside

Cat. No. B7819660
M. Wt: 286.28 g/mol
InChI Key: YTXIGTCAQNODGD-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orcinol glucoside is a glycoside.
Orcinol glucoside is a natural product found in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.

Scientific Research Applications

Glucosinolates in Health and Disease

Glucosinolates, a group of compounds to which orcinol glucoside is related, have been extensively studied for their potential health benefits and protective effects. In particular, glucosinolates have been associated with anti-carcinogenic properties, primarily due to their conversion into a variety of biologically active breakdown products upon plant tissue damage or by gut microbiota. These breakdown products are believed to play a role in modulating xenobiotic metabolism, inflammation, apoptosis, cell cycle arrest, angiogenesis, metastasis, and epigenetic events. The potential of certain breakdown products as protective agents or even therapeutic strategies against several forms of cancer has been noted, though further research is required to confirm these effects and the feasibility of achieving them through diet or supplements (Capuano et al., 2017).

Regulation of Glucosinolate Biosynthesis

The biosynthesis of glucosinolates is regulated by specific transcription factors, particularly in the Brassicaceae family, which includes many edible plants. Recent genomic studies have facilitated the identification of these transcription factors by allowing comparative genomic analysis with Arabidopsis. Understanding the regulation of glucosinolate biosynthesis is crucial for comprehending the biological activities of these compounds and could potentially lead to methods for enhancing their beneficial properties in plants (Seo & Kim, 2017).

Antimicrobial and Anti-tumor Properties of Glucosinolates

Glucosinolates have been acknowledged for their antimicrobial properties against a range of clinically important bacteria and fungi. They are as potent as certain antibiotics in treating bacteria listed by the World Health Organization as antibiotic-resistant "priority pathogens". Moreover, glucosinolates and their breakdown products act as anti-cancer agents by inducing phase II antioxidant enzymes, which inactivate potential carcinogens. This dual role as antimicrobials and anti-tumor agents highlights the therapeutic potential of glucosinolates (Melrose, 2019).

Diverse Biological Activities and Potential Benefits

Glucosinolates exhibit a range of biological activities, including antifungal, antibacterial, bioherbicidal, antioxidant, antimutagenic, and anticarcinogenic properties. These activities are not only significant in plant defense mechanisms but also present potential health benefits for humans. Despite the drawbacks associated with some glucosinolates, their beneficial bioactivities deserve recognition and further exploration in various therapeutic fields (Vig et al., 2009).

Enhancement of Glucosinolate Bioactivity and Bioavailability

Efforts to improve the bioavailability and bioactivity of glucosinolates involve manipulating their levels in plants through exposure to biotic/abiotic stresses or application of phytohormones. The bioactivity of these compounds is directly related to their levels in the source plant and can be influenced by methods of food preparation, processing, and extraction. This suggests the importance of optimizing sources of glucosinolates to harness their natural bioactive compounds for therapeutic and health-promoting applications (Maina et al., 2020).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIGTCAQNODGD-UJPOAAIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orcinol glucoside

CAS RN

21082-33-7
Record name 21082-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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